Boc-N-Me-Dl-Val-Oh
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-N-Me-Dl-Val-Oh, also known as N-tert-butoxycarbonyl-N-methyl-DL-valine, is a derivative of the amino acid valine. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a methyl group attached to the nitrogen atom of valine. It is commonly used in peptide synthesis and serves as a building block for introducing valine residues into peptides .
Mechanism of Action
Target of Action
Boc-N-Me-Dl-Val-Oh is a derivative of the amino acid valine . It is primarily used as a building block in peptide synthesis . The primary targets of this compound are therefore the peptide chains that it is incorporated into during synthesis .
Mode of Action
As a building block in peptide synthesis, this compound interacts with its targets by being incorporated into the growing peptide chain . The Boc (tert-butoxycarbonyl) group serves as a protective group for the amino group during synthesis, preventing unwanted side reactions . The methyl group (Me) makes the valine residue more hydrophobic, which can influence the properties of the final peptide .
Biochemical Pathways
The exact biochemical pathways affected by this compound would depend on the specific peptide that it is incorporated into . As a modified amino acid, it could potentially influence protein-protein interactions, enzymatic activity, or other biological processes depending on the context .
Pharmacokinetics
As a small molecule, it is likely to be well-absorbed and distributed throughout the body . The Boc group is typically removed during or after peptide synthesis, while the fate of the methylated valine residue would depend on the metabolic pathways of the organism .
Result of Action
The molecular and cellular effects of this compound are largely determined by the peptide it is incorporated into . By altering the properties of the peptide, it could potentially influence a wide range of biological processes .
Action Environment
The action, efficacy, and stability of this compound are influenced by various environmental factors. These include the conditions of the peptide synthesis (e.g., temperature, pH), the biological environment (e.g., presence of enzymes, pH), and storage conditions . For instance, it should be stored in a dark place at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-N-Me-Dl-Val-Oh typically involves the protection of the amino group of valine with a tert-butoxycarbonyl group, followed by methylation of the nitrogen atom. One common method involves the reaction of N-Boc-valine with iodomethane in the presence of a base such as sodium hydride in anhydrous tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for 24 hours, followed by quenching with water and extraction with ethyl acetate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification techniques to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the production of the desired compound .
Chemical Reactions Analysis
Types of Reactions
Boc-N-Me-Dl-Val-Oh undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be removed under acidic conditions, allowing for further functionalization of the amino group.
Coupling Reactions: It can be used in peptide coupling reactions to form peptide bonds with other amino acids or peptide fragments.
Common Reagents and Conditions
Acidic Conditions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Coupling Reagents: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used in peptide coupling reactions.
Major Products Formed
Deprotected Valine: Removal of the Boc group yields N-methyl-DL-valine.
Peptide Fragments: Coupling reactions result in the formation of peptides containing valine residues.
Scientific Research Applications
Boc-N-Me-Dl-Val-Oh has several applications in scientific research:
Peptide Synthesis: It is widely used as a building block in the synthesis of peptides and proteins.
Pharmaceutical Research: It serves as an intermediate in the synthesis of potential antitumor agents, such as lactam analogs of actinomycin D.
Biological Studies: It is used in the study of protein-protein interactions and enzyme-substrate interactions.
Comparison with Similar Compounds
Similar Compounds
Boc-N-Me-L-Val-Oh: The L-enantiomer of Boc-N-Me-Dl-Val-Oh, used in enantioselective peptide synthesis.
Boc-Val-Oh: A similar compound without the methyl group on the nitrogen atom, used in peptide synthesis.
Uniqueness
This compound is unique due to the presence of both the Boc protecting group and the methyl group on the nitrogen atom. This combination provides specific steric and electronic properties that can influence the reactivity and biological activity of the resulting peptides. The DL configuration allows for the synthesis of racemic mixtures, which can be useful in certain research applications .
Properties
IUPAC Name |
3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-7(2)8(9(13)14)12(6)10(15)16-11(3,4)5/h7-8H,1-6H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPUAXAVJMJDPDH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)N(C)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00398479 |
Source
|
Record name | Boc-N-Me-Dl-Val-Oh | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00398479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13850-91-4 |
Source
|
Record name | Boc-N-Me-Dl-Val-Oh | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00398479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.